2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic organic compound. It is characterized by the presence of two chlorine atoms and a pyrrolo[2,3-d]pyrimidine core structure. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. The reaction is carried out in the presence of phosphorus oxychloride (POCl3) and a base such as diisopropylethylamine (DIPEA). The mixture is heated to around 70°C and stirred for several hours to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the synthesis is scaled up by using larger quantities of the starting materials and reagents. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Electrophilic Substitution: Reagents such as halogens or nitro groups under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Nucleophilic Substitution: Substituted pyrrolo[2,3-d]pyrimidines.
Electrophilic Substitution: Halogenated or nitro-substituted derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals such as herbicides and insecticides
Comparison with Similar Compounds
- 2,6-Dichloro-7-deazapurine
- 4,6-Dichloro-4H-purine
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and carboxylic acid functional group. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals, where precise molecular interactions are crucial .
Properties
IUPAC Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-4-3-2(6(13)14)1-10-5(3)12-7(9)11-4/h1H,(H,13,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWFJCIQVRPJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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